molecular formula C6H3FN2O B2504758 3-Fluoro-6-hydroxypicolinonitrile CAS No. 1807298-28-7

3-Fluoro-6-hydroxypicolinonitrile

Cat. No.: B2504758
CAS No.: 1807298-28-7
M. Wt: 138.101
InChI Key: MGBBUZXIZXKHPI-UHFFFAOYSA-N
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Description

3-Fluoro-6-hydroxypicolinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the sixth position, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-hydroxypicolinonitrile can be achieved through various methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, hydroxylation, and nitrile formation, often employing catalysts and specific reagents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-hydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-fluoro-6-oxopicolinonitrile.

    Reduction: Formation of 3-fluoro-6-hydroxyaminopicolinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-hydroxypicolinonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the position and type of substituents.

    Fluorinated pyridines: Compounds with fluorine atoms at different positions on the pyridine ring.

Uniqueness: 3-Fluoro-6-hydroxypicolinonitrile is unique due to the specific positioning of the fluorine, hydroxyl, and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

3-fluoro-6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBUZXIZXKHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807298-28-7
Record name 3-fluoro-6-hydroxypyridine-2-carbonitrile
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